1-Iodo-2-naphthonitrile
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Overview
Description
1-Iodo-2-naphthonitrile is an organic compound with the molecular formula C11H6IN. It is a derivative of naphthalene, where an iodine atom is substituted at the first position and a nitrile group at the second position. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-naphthonitrile can be synthesized through several methods. One common approach involves the Sandmeyer reaction, where 1-aminonaphthalene-2-carbonitrile is diazotized and then treated with iodine to replace the amino group with an iodine atom . Another method involves the palladium-catalyzed cyanation of 1-iodonaphthalene using a cyanide source .
Industrial Production Methods: Industrial production of 1-iodonaphthalene-2-carbonitrile typically involves large-scale Sandmeyer reactions due to their efficiency and cost-effectiveness. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-naphthonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium cyanide or potassium hydroxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of various substituted naphthalenes.
Reduction: Formation of 1-aminonaphthalene-2-carbonitrile.
Oxidation: Formation of 1-iodonaphthalene-2-carboxylic acid.
Scientific Research Applications
1-Iodo-2-naphthonitrile is utilized in various fields of scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Development: Used in the development of novel drugs due to its unique chemical properties.
Material Science: Employed in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-iodonaphthalene-2-carbonitrile involves its ability to participate in various chemical reactions due to the presence of the iodine and nitrile groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in organic synthesis and pharmaceutical development .
Comparison with Similar Compounds
- 1-Bromonaphthalene-2-carbonitrile
- 1-Chloronaphthalene-2-carbonitrile
- 1-Fluoronaphthalene-2-carbonitrile
Comparison: 1-Iodo-2-naphthonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine counterparts. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution reactions, providing a versatile tool in organic synthesis .
Properties
IUPAC Name |
1-iodonaphthalene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6IN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUXSFPDEOPEDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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